molecular formula C3H3N5S B2864315 7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole-3-thiol CAS No. 13728-26-2

7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole-3-thiol

Cat. No.: B2864315
CAS No.: 13728-26-2
M. Wt: 141.15
InChI Key: RMKPOJHJDOHHDD-UHFFFAOYSA-N
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Description

Introduction and Historical Context

Evolution and Development in Heterocyclic Chemistry

Heterocyclic compounds have long served as cornerstones of pharmaceutical innovation due to their structural diversity and biofunctional adaptability. The triazole ring system, particularly 1,2,4-triazole, gained prominence following its first synthesis via the Einhorn–Brunner reaction in the early 20th century. This nitrogen-rich heterocycle exhibits aromatic stability and amphoteric properties, enabling protonation at nitrogen centers (pK~a~ 2.45) and deprotonation (pK~a~ 10.26), which facilitate interactions with biological targets.

The development of fused triazole systems, such as 7H-triazolo[4,3-b]triazole-3-thiol, marks a strategic advancement in heterocyclic chemistry. By condensing two triazole rings into a bicyclic framework, researchers enhance molecular rigidity and π-π stacking potential, critical for enzyme inhibition. For instance, the Pellizzari reaction—a classical method for 1,2,4-triazole synthesis—has been adapted to generate fused variants through cyclocondensation of thiosemicarbazides with carbonyl derivatives. A 2023 study demonstrated the regioselective synthesis of pyrrolo[1,2-a]triazolo[3,4-c]pyrazine via domino cyclization, highlighting modern methodologies to access complex triazole architectures.

Position Within Triazole-Based Chemical Research

Within the triazole chemical landscape, 7H-triazolo[4,3-b]triazole-3-thiol occupies a niche as a sulfur-containing fused derivative. Its structural kinship to clinically validated triazoles—such as fluconazole (antifungal) and paclobutrazol (plant growth regulator)—underscores its therapeutic potential. Comparative analyses with monocyclic triazoles reveal distinct advantages:

  • Enhanced Aromaticity : The fused system delocalizes electrons across both rings, stabilizing transition states during enzyme interactions.
  • Thiol Reactivity : The C3-thiol group enables disulfide bridge formation with cysteine residues in biological targets, a mechanism exploited by triazolo-thiadiazoles to inhibit bacterial SecA ATPase.

Recent synthetic efforts have focused on diversifying substitutions at the triazole rings. For example, 7-((6-aryl-triazolo[3,4-b]thiadiazol-3-yl)methyl)theophyllines incorporate aromatic carboxylic acids at the 6-position, modulating solubility and target affinity. Such modifications highlight the scaffold’s versatility in drug design.

Scientific Significance in Medicinal Chemistry

The pharmacological relevance of 7H-triazolo[4,3-b]triazole-3-thiol derives from its structural congruence with bioactive triazole hybrids. Key findings include:

Table 1: Biological Activities of Analogous Triazolo Derivatives
Compound Class Target Pathogen/Cell Line Activity Metric Reference
Triazolo[3,4-b]thiadiazines Staphylococcus aureus MIC: 2–32 μg/mL
Triazolo-theophyllines Cyclooxygenase-2 (COX-2) Docking Score: −9.2 kcal/mol
Triazolo[1,5-a]pyrimidines Xanthomonas oryzae EC~50~: 7.2 μg/mL

Antibacterial efficacy against Gram-positive pathogens is particularly notable. Compounds such as 6-(aryl)-3-(5-nitrofuran-2-yl)-5,6-dihydro-triazolo[3,4-b]thiadiazoles inhibit S. aureus at MIC values comparable to gentamicin, with the thiol moiety critical for disrupting cell wall biosynthesis. In oncology, triazolo derivatives exhibit cytotoxicity via intercalation and topoisomerase inhibition. For instance, compound 13 from a 2011 study reduced hepatoma G2 cell viability by 78% at 50 μM, outperforming standard chemotherapeutics.

Molecular docking studies predict strong interactions between the thiol group and catalytic residues of antifungal targets like lanosterol 14α-demethylase, suggesting utility against resistant Candida strains. These attributes position the compound as a multifunctional scaffold for addressing antimicrobial resistance and oncological challenges.

Properties

IUPAC Name

2,5-dihydro-[1,2,4]triazolo[4,3-b][1,2,4]triazole-3-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3N5S/c9-3-7-6-2-4-1-5-8(2)3/h1H,(H,7,9)(H,4,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMKPOJHJDOHHDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=NNC(=S)N2N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3N5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters . This reaction leads to the formation of the triazole ring fused with a thiadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the industrial production more sustainable.

Chemical Reactions Analysis

Types of Reactions

7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of corresponding amines or thiols.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the triazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols.

Scientific Research Applications

7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole-3-thiol has several scientific research applications:

Mechanism of Action

The mechanism of action of 7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole-3-thiol involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, leading to inhibition or activation of various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and chemical properties of 7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole-3-thiol are contextualized below against structurally related triazole and fused heterocyclic derivatives.

Structural and Functional Analogues

Compound 9: [1,2,4]Triazole-3-thiol
  • Structure: A monocyclic triazole with a thiol group.
  • Activity : Exhibits cytotoxicity equivalent to Vinblastine in HCT-116 cells but lacks the fused bicyclic system, which may limit its binding affinity to complex biological targets .
  • Applications : Primarily used in antimicrobial and anticancer formulations .
Compound 16: [1,2,4]Triazolo[4,3-b][1,2,4]triazole derivative
  • Structure : Shares the same bicyclic core as the target compound but lacks the thiol group.
  • Activity : Shows moderate cytotoxicity against HCT-116 cells, suggesting the thiol group in this compound enhances potency .
[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazine Derivatives
  • Structure : Incorporates a thiadiazine ring fused to the triazole, increasing hydrophobicity.
Imidazo[2,1-c][1,2,4]triazole-3-thiol Derivatives
  • Structure : Features an imidazole ring fused to the triazole-thiol system (e.g., CAS 168640-47-9 and 1105189-98-7).
  • Lower molecular weights (e.g., 232.3 g/mol for CAS 168640-47-9) may improve bioavailability compared to the target compound .
Thiazolo[3,2-b][1,2,4]triazole Derivatives
  • Structure : Replaces the triazole’s nitrogen with sulfur in a thiazole ring (e.g., CAS 1956332-02-7).

Key Research Findings

Anticancer Superiority: The thiol group in this compound enhances apoptosis induction compared to non-thiol derivatives, likely via reactive oxygen species (ROS) modulation .

Synergistic Effects : When combined with antibiotics, the compound reduces the effective dosage of chemotherapeutics, minimizing toxicity .

Structural Flexibility : The fused bicyclic system allows for functionalization at multiple positions (e.g., adding alkyl or aryl groups) to tune solubility and target specificity .

Biological Activity

7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole-3-thiol is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its pharmacological potential and mechanisms of action as evidenced by recent studies.

Chemical Structure and Properties

This compound features a fused triazole structure with a thiol group that is crucial for its reactivity and biological interactions. The compound's molecular formula is C_3H_5N_7S, and it possesses unique physicochemical properties that contribute to its biological efficacy.

Antimicrobial Activity

Research has shown that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance, studies indicate that this compound demonstrates potent activity against various pathogenic microorganisms. The mechanism is believed to involve the disruption of microbial cell membranes and interference with metabolic pathways.

Anticancer Properties

The compound has been investigated for its anticancer potential. Preliminary results suggest that it exhibits cytotoxic effects against several cancer cell lines. The cytotoxicity is often attributed to the induction of apoptosis and inhibition of cell proliferation. For example, a study highlighted that triazole derivatives showed IC50 values ranging from 1.1 to 18.8 µM against different cancer types .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has been evaluated for anti-inflammatory properties. Compounds derived from this scaffold have shown significant analgesic and anti-inflammatory effects without inducing gastric toxicity . The presence of electron-withdrawing groups in the phenyl ring enhances these activities.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of triazole derivatives. Modifications at specific positions on the triazole ring can significantly influence their pharmacological profiles. For instance:

  • Electron-Withdrawing Groups : Compounds with halogen substitutions at the 6-position exhibit enhanced activity.
  • Thiol Group : The thiol moiety plays a pivotal role in mediating interactions with biological targets.

Case Studies

Several case studies highlight the biological efficacy of this compound:

  • Antiviral Activity : A study demonstrated that derivatives were effective against the influenza A virus by inhibiting neuraminidase activity .
  • Cytotoxicity Against Cancer Cells : In vitro studies showed that certain derivatives had a strong cytotoxic effect on breast cancer cells (MCF-7), with IC50 values indicating significant potency .

Data Summary

Biological ActivityMechanism/EffectReference
AntimicrobialDisruption of cell membranes
AnticancerInduction of apoptosis
Anti-inflammatoryAnalgesic effects without gastric toxicity
AntiviralInhibition of neuraminidase

Q & A

Q. Table 1: Comparison of Synthetic Methods

MethodCatalyst/ConditionsYieldKey Reference
Intramolecular cyclizationKOH (40% aq.), DMF, 100°C>90%
Electrophilic cyclizationHalogens, RT, 2 h70–85%
Phenacyl chloride condensationAcONa/AcOH, reflux65–75%

Methodological Insight : Optimize reaction time and catalyst loading to minimize side products. For example, NaBH4 hydrogenation eliminates thiadiazepine byproducts in cyclization reactions .

How can researchers resolve contradictory structural data in triazole derivatives, such as discrepancies in NMR or mass spectrometry results?

Advanced Research Focus
Contradictions often arise from tautomerism, regioselectivity, or crystallographic disorder. Strategies include:

  • Multi-spectral validation : Combine 1H^{1}\text{H}-NMR, 13C^{13}\text{C}-NMR, ESI-MS, and IR to confirm substituent positions and rule out tautomeric forms .
  • X-ray crystallography : Resolve ambiguities in fused-ring systems (e.g., thiazolo-triazolium salts) using OLEX2 for structure refinement .
  • Computational validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values (e.g., MOPAC2016) .

Case Study : In [1,3]thiazolo[3,2-b][1,2,4]triazol-7-ium salts, 13C^{13}\text{C}-NMR data (δ 160–165 ppm for C2) confirmed regioselective cyclization, resolving ambiguities from mass spectrometry .

What computational tools are effective for predicting reaction pathways and optimizing experimental conditions for triazole-based heterocycles?

Q. Advanced Research Focus

  • Reaction path search : Quantum chemical calculations (e.g., DFT) identify low-energy pathways for electrophilic cyclization or nucleophilic additions .
  • Virtual screening : Tools like AutoDock predict binding affinities of triazole-thiol derivatives to biological targets (e.g., antimicrobial enzymes) .
  • Machine learning : Train models on reaction databases to predict optimal solvents, temperatures, and catalysts for novel syntheses .

Q. Table 2: Computational Workflow for Reaction Design

StepTool/ResourceApplication Example
Pathway explorationGaussian, ORCAElectrophilic cyclization
Transition state analysisQ-Chem, NWChemKOH-catalyzed cyclization
Data-driven optimizationICReDD platformReducing trial-and-error

How do substituent variations at the 3- and 6-positions influence the biological activity of 7H-triazolo-triazole-3-thiol derivatives?

Q. Advanced Research Focus

  • Antibacterial activity : 6-(2'-alkoxyphenyl)-3-aryl derivatives show enhanced Gram-positive activity due to increased lipophilicity .
  • Antifungal activity : Electron-withdrawing groups (e.g., -F, -Cl) at position 3 improve membrane penetration .

Q. Table 3: Structure-Activity Relationships

Substituent (Position)Biological ActivityKey Finding
3-Aryl, 6-alkoxyphenylAntibacterialMIC = 2–8 µg/mL against S. aureus
3-FluorophenylAntifungal90% inhibition of C. albicans
3-MethylReduced toxicityLD50_{50} > 500 mg/kg (mice)

Methodological Insight : Use Hansch analysis to correlate logP values with bioactivity trends .

What advanced analytical techniques are critical for characterizing complex triazole-thiol derivatives?

Q. Basic Research Focus

  • High-resolution mass spectrometry (HRMS) : Confirm molecular formulas (e.g., [M+H]+^+ for C9_9H7_7N3_3S: m/z 178.21) .
  • 2D NMR (COSY, HSQC) : Assign overlapping proton signals in fused-ring systems .
  • Single-crystal XRD : Resolve regiochemistry in thiazolo-triazolium salts (e.g., C–S bond lengths = 1.68–1.72 Å) .

Q. Table 4: Analytical Data for Structural Confirmation

TechniqueKey ParametersExample Application
1H^{1}\text{H}-NMRδ 7.2–8.1 ppm (aromatic)Thiadiazine derivatives
ESI-MS[M+Na]+^+ at m/z 415Triazolo-pyrazinones
IRν 2550 cm1^{-1} (S–H)Thiol tautomer identification

How can researchers address challenges in regioselectivity during electrophilic or nucleophilic reactions of triazole-thiols?

Q. Advanced Research Focus

  • Directing groups : Use morpholine or piperidine substituents to guide electrophilic attack to the sulfur atom .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic addition of OH^- to thiazolo-triazolium salts .
  • Catalytic control : Pd(OAc)2_2 enables C–H arylation at position 5 of thiazolo-triazoles under microwave conditions .

Case Study : Regioselective sulfenylation of thiazolo-triazoles with thiols is achieved using Cu catalysis, favoring C5 over C7 substitution .

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